molecular formula C16H10N2O6 B5609025 2-(4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate

2-(4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate

Cat. No.: B5609025
M. Wt: 326.26 g/mol
InChI Key: LYONAYXAKCVJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with salicylic acid derivatives under acidic conditions to form the benzoxazine ring. This is followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazine ring can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one: Lacks the acetate group but shares the benzoxazine and nitrophenyl moieties.

    2-(4-aminophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate: Contains an amino group instead of a nitro group.

    4-nitrophenyl acetate: A simpler compound with only the nitrophenyl and acetate groups.

Uniqueness

The presence of both the nitrophenyl and benzoxazine moieties allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6/c1-9(19)23-12-6-7-13-14(8-12)17-15(24-16(13)20)10-2-4-11(5-3-10)18(21)22/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYONAYXAKCVJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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